3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane
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Overview
Description
3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrFO2 This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane typically involves the reaction of 3-bromo-4-hydroxyoxolane with 2-fluorobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and methoxy derivatives.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 4-Bromo-2-methoxybenzaldehyde
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
Uniqueness
3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.
Properties
Molecular Formula |
C11H12BrFO2 |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-bromo-4-[(2-fluorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12BrFO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2 |
InChI Key |
CSDQKJXQAFFATG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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